molecular formula C12H9ClFNOS B15119124 N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B15119124
M. Wt: 269.72 g/mol
InChI Key: QRCUWNBBTVUMAM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a combination of a chloro-fluorophenyl group and a thiophenyl group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Properties

Molecular Formula

C12H9ClFNOS

Molecular Weight

269.72 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H9ClFNOS/c13-9-1-2-11(10(14)6-9)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16)

InChI Key

QRCUWNBBTVUMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and thiophene-3-carboxylic acid.

    Amidation Reaction: The 4-chloro-2-fluoroaniline is reacted with thiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophenyl group can be oxidized to sulfoxides or sulfones, and the acetamide moiety can undergo reduction to amines.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and fluoro groups, as well as the electron-donating properties of the thiophenyl group.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide: Lacks the fluorine substituent.

    N-(4-fluorophenyl)-2-(thiophen-3-yl)acetamide: Lacks the chlorine substituent.

    N-(4-chloro-2-fluorophenyl)-2-(phenyl)acetamide: Replaces the thiophenyl group with a phenyl group.

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

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